molecular formula C12H15BrN2O2S B7594809 N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide

Cat. No. B7594809
M. Wt: 331.23 g/mol
InChI Key: QSIZUZCALIWJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide, also known as BPHS, is a chemical compound that has been widely used in scientific research. BPHS belongs to the class of sulfonamide compounds and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. The binding of N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide to carbonic anhydrase prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the pH of the surrounding environment. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has been shown to exhibit various biochemical and physiological effects. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammation process.

Advantages and Limitations for Lab Experiments

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has several advantages for lab experiments. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide is a potent inhibitor of carbonic anhydrase and can be used to study the role of this enzyme in various biological processes. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide also has some limitations for lab experiments. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide exhibits non-specific binding to other proteins and enzymes, which can lead to false-positive results. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide is also known to have low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide in scientific research. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide can be used to study the role of carbonic anhydrase in various diseases, such as cancer, osteoporosis, and glaucoma. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide can also be used to study the interaction between sulfonamide compounds and their target enzymes, which can lead to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide is a potent sulfonamide compound that has been widely used in scientific research. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide exhibits inhibitory effects on carbonic anhydrase, anti-inflammatory effects, and induces apoptosis in certain cancer cells. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has several advantages for lab experiments, including its potency and cost-effectiveness. However, N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide also has some limitations, including non-specific binding and low solubility. There are several future directions for the use of N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide in scientific research, including the study of its role in various diseases and the development of new drugs.

Synthesis Methods

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide involves the reaction of 5-bromopyridine-3-sulfonamide with bicyclo[2.2.1]hept-2-ene in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has been shown to exhibit inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide has also been used to study the interaction between sulfonamide compounds and their target enzymes.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c13-10-5-11(7-14-6-10)18(16,17)15-12-4-8-1-2-9(12)3-8/h5-9,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIZUZCALIWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.